1-Allyl-3-(2,2-diethoxyethyl)urea

Organic synthesis Click chemistry Heterocycle synthesis

Researchers seeking a single intermediate for divergent imidazolidin-2-one synthesis face limited options. 1-Allyl-3-(2,2-diethoxyethyl)urea solves this with orthogonal acetal and allyl handles: • Acid-catalyzed cyclization yields 4-substituted imidazolidin-2-ones with regiospecificity. • Residual allyl group enables thiol-ene, metathesis, or Pd-catalyzed diversification. • ≥95% purity ensures batch consistency; non-hazardous shipping simplifies logistics.

Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
CAS No. 107979-42-0
Cat. No. B010691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-3-(2,2-diethoxyethyl)urea
CAS107979-42-0
Synonyms1-(2,2-Diethoxyethyl)-3-allylurea
Molecular FormulaC10H20N2O3
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCCOC(CNC(=O)NCC=C)OCC
InChIInChI=1S/C10H20N2O3/c1-4-7-11-10(13)12-8-9(14-5-2)15-6-3/h4,9H,1,5-8H2,2-3H3,(H2,11,12,13)
InChIKeyIGIVZSSFWNWHCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Allyl-3-(2,2-diethoxyethyl)urea – Product Overview


1-Allyl-3-(2,2-diethoxyethyl)urea (CAS 107979-42-0, MFCD11520070, molecular formula C₁₀H₂₀N₂O₃, molecular weight 216.28 g·mol⁻¹) is a disubstituted urea derivative bearing an N-allyl group and an N-(2,2-diethoxyethyl) group [1]. It is supplied as a research-grade chemical at ≥95% purity by multiple established vendors . The compound belongs to the broader class of N-(2,2-dialkoxyethyl)ureas, which have attracted attention as versatile building blocks for constructing nitrogen-containing heterocycles, particularly imidazolidin-2-ones, via acid-catalyzed intramolecular cyclization [2].

Why Generic Ureas Cannot Replace 1-Allyl-3-(2,2-diethoxyethyl)urea


Non-isosteric urea derivatives such as allylurea (CAS 557-11-9, MW 100.12 g·mol⁻¹, XLogP3 -0.4, 1 H-bond acceptor) [1] and 1,3-diallylurea (CAS 1801-72-5, MW 140.18 g·mol⁻¹, XLogP3 0.6, 1 H-bond acceptor) [2] lack the N-(2,2-diethoxyethyl) moiety. This absence removes the acetal handle critical for acid-catalyzed cyclization to imidazolidin-2-ones [3]. Conversely, 1-(2,2-diethoxyethyl)-3-ethylurea (CAS 1049730-49-5, MW 204.27 g·mol⁻¹) and 1-(2,2-diethoxyethyl)-3-methylurea (CAS 61224-27-9, MW 190.24 g·mol⁻¹) replace the allyl group with saturated alkyl substituents, forfeiting the orthogonal reactivity of the terminal alkene for thiol-ene click chemistry, olefin metathesis, or allylic substitution [4]. The simultaneous presence of the acetal-protected aldehyde equivalent and the allyl handle in 1-allyl-3-(2,2-diethoxyethyl)urea creates a dual-reactive intermediate that cannot be replicated by any single comparator possessing only one of these two functional groups.

Differentiation Evidence: 1-Allyl-3-(2,2-diethoxyethyl)urea vs. Analogs


Dual Orthogonal Reactivity: Allyl and Acetal Handles

1-Allyl-3-(2,2-diethoxyethyl)urea is the only compound among its closest commercial analogs that simultaneously presents two orthogonal reactive handles: (i) a terminal allyl group capable of radical thiol-ene addition, olefin cross-metathesis, and Pd-catalyzed allylic substitution, and (ii) a 2,2-diethoxyethyl acetal moiety that serves as a latent aldehyde for acid-catalyzed cyclization to imidazolidin-2-ones [1][2]. Allylurea (CAS 557-11-9) possesses only the allyl group; 1-(2,2-diethoxyethyl)-3-ethylurea (CAS 1049730-49-5) and 1-(2,2-diethoxyethyl)-3-methylurea (CAS 61224-27-9) possess only the acetal group [3]. This functional group exclusivity is a qualitative differentiation that directly expands synthetic scaffold diversity accessible from a single intermediate, quantified by the number of distinct reaction pathways available (≥2 orthogonal pathways vs. 1 for each comparator).

Organic synthesis Click chemistry Heterocycle synthesis

Regioselective Cyclization to Imidazolidin-2-Ones

N-(2,2-dialkoxyethyl)ureas, including 2,2-diethoxyethyl-substituted derivatives, undergo acid-catalyzed intramolecular cyclization with aromatic and heterocyclic C-nucleophiles to yield 4-substituted imidazolidin-2-ones with excellent regioselectivity [1]. The reaction proceeds with 15-fold excess TFA catalyst in toluene at reflux, yielding only the 4-substituted regioisomer when optimized catalyst loading is applied; no 5-substituted regioisomer is observed [1]. In contrast, allylurea and 1,3-diallylurea lack the acetal moiety and cannot participate in this transformation, while 1-(2,2-diethoxyethyl)-3-ethylurea and the methyl analog retain the acetal but lose the allyl group for further functionalization of the imidazolidin-2-one product [2][3]. The target compound thus uniquely enables both cyclization and subsequent derivatization of the cyclized product.

Medicinal chemistry Heterocyclic synthesis Regioselective cyclization

Lipophilicity and H-Bond Acceptor Differentiation

1-Allyl-3-(2,2-diethoxyethyl)urea has a computed XLogP3 of 0.6, compared to -0.4 for allylurea (ΔLogP = +1.0) and 0.3 for 1-(2,2-diethoxyethyl)-3-ethylurea (ΔLogP = +0.3) [1][2][3]. Its hydrogen-bond acceptor count is 3 (three oxygen atoms), vs. 1 for both allylurea and 1,3-diallylurea [2][4]. These differences modulate solubility, membrane permeability, and formulation behavior: the higher acceptor count can enhance aqueous solubility via hydration, while the increased LogP relative to allylurea may improve passive membrane diffusion. The topological polar surface area (TPSA) of 59.6 Ų in the target compound vs. 55.1 Ų in allylurea and 41.1 Ų in 1,3-diallylurea further distinguishes the target compound's polarity profile [1][2][4].

Drug-likeness Physicochemical profiling Solubility

Molecular Weight and Rotational Freedom for FBDD

With a molecular weight of 216.28 g·mol⁻¹ and 8 rotatable bonds, 1-allyl-3-(2,2-diethoxyethyl)urea occupies a distinct chemical space compared to allylurea (100.12 g·mol⁻¹, 2 rotatable bonds) and 1,3-diallylurea (140.18 g·mol⁻¹, 4 rotatable bonds) [1][2][3]. While allylurea falls within the fragment space (MW <300 Da but closer to the typical fragment range of <250 Da with fewer rotatable bonds), the target compound sits at the interface of fragment-like and lead-like chemical space, offering greater functional group complexity for fragment growing or merging strategies. The 8 rotatable bonds provide conformational flexibility that can be advantageous for target binding, though it also impacts entropic penalty considerations in binding affinity optimization.

Fragment-based drug design Molecular descriptors Lead optimization

Application Scenarios for 1-Allyl-3-(2,2-diethoxyethyl)urea


Imidazolidin-2-One Library Synthesis via Dual Orthogonality

1-Allyl-3-(2,2-diethoxyethyl)urea serves as a strategically differentiated building block in DOS programs targeting imidazolidin-2-one-containing compound libraries. The 2,2-diethoxyethyl acetal group undergoes acid-catalyzed cyclization with aromatic and heterocyclic C-nucleophiles to yield 4-substituted imidazolidin-2-ones with regiospecificity, as established by the class-level evidence for N-(2,2-dialkoxyethyl)ureas reported by Gazizov et al. (2021, Molecules 26, 4432) [1]. The residual N-allyl group on the cyclized product provides a secondary diversification point through thiol-ene click chemistry or olefin cross-metathesis, enabling a two-dimensional library design from a single purchased intermediate. This dual reactivity distinguishes it from 1-(2,2-diethoxyethyl)-3-ethylurea or methylurea, whose cyclized products lack a derivatizable alkene handle.

Fragment Elaboration in FBDD Programs

At 216.28 g·mol⁻¹ with 8 rotatable bonds, this compound occupies a chemical space between classical fragments (e.g., allylurea at 100.12 g·mol⁻¹) and lead-like molecules [2]. FBDD teams prioritizing urea-based fragments can use 1-allyl-3-(2,2-diethoxyethyl)urea as a starting point for fragment growing, exploiting the acetal as a latent aldehyde for reductive amination or the allyl group for Pd-catalyzed cross-coupling. The computed LogP of 0.6 and TPSA of 59.6 Ų place this compound within favorable oral drug-like property space, and the 3 hydrogen-bond acceptor atoms (vs. 1 for allylurea) offer additional points for target engagement via hydrogen bonding.

Imidazolidin-2-One Scaffolds for Anticancer Screening

The MDPI Molecules 2021 study demonstrated that imidazolidin-2-ones derived from (2,2-diethoxyethyl)ureas exhibit in vitro anti-cancer activity [3]. Procurement of 1-allyl-3-(2,2-diethoxyethyl)urea enables direct entry into this scaffold space with the added advantage that the allyl substituent remains available for post-cyclization SAR exploration. Research groups screening imidazolidin-2-ones against cancer cell lines can use this compound to generate a focused library where the N-allyl group is varied through palladium-catalyzed allylic substitution, Heck coupling, or hydroboration-oxidation sequences, generating structural diversity without resynthesizing the cyclization precursor.

Protecting-Group-Free Multi-Step Synthesis

The acetal group in 1-allyl-3-(2,2-diethoxyethyl)urea functions as a masked aldehyde that can be selectively deprotected under mild acidic conditions without affecting the allyl group, or conversely the allyl group can be transformed under conditions that leave the acetal intact. This orthogonality enables protecting-group-free synthetic sequences, reducing step count and improving atom economy in multi-step syntheses. Procurement from vendors offering ≥95% purity (AKSci , chemenu ) ensures batch-to-batch consistency for reproducible multi-step transformations, and the compound's classification as non-hazardous for transport simplifies logistics for academic and industrial laboratories.

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